5-Chloro-1,3-benzothiazol-4-amine
Description
Significance of Benzothiazole (B30560) Chemistry in Contemporary Research
The benzothiazole scaffold is a versatile and valuable core in medicinal chemistry due to the broad spectrum of pharmacological activities its derivatives possess. nih.govbibliomed.org The simple and stable nature of the benzothiazole nucleus makes it an ideal starting point for the synthesis of more complex, biologically active molecules. bibliomed.orgchemistryjournal.net Researchers have successfully developed benzothiazole-based compounds with a range of therapeutic applications.
The significance of benzothiazole chemistry is underscored by its presence in compounds with demonstrated biological effects, including:
Antitumor Activity : Substituted benzothiazoles, particularly 2-(4-aminophenyl)benzothiazoles, have been identified as a novel class of antitumor agents. chemistryjournal.net
Antimicrobial and Antifungal Properties : Various derivatives have shown efficacy against a range of microbial and fungal pathogens. crimsonpublishers.com
Anti-inflammatory and Analgesic Effects : The benzothiazole structure is a component of compounds developed for their anti-inflammatory and pain-relieving properties. crimsonpublishers.comjchemrev.com
Anticonvulsant and Antiviral Capabilities : Research has also explored the potential of these compounds in treating convulsions and viral infections. nih.govchemistryjournal.net
The wide-ranging biological profile of benzothiazole derivatives continues to drive research, with scientists exploring new substitutions on the benzothiazole ring to enhance potency and specificity for various biological targets. crimsonpublishers.comsrce.hr
Rationale for Investigating 5-Chloro-1,3-benzothiazol-4-amine as a Unique Scaffold
The specific focus on this compound stems from the known influence of halogen and amine substitutions on the biological activity of the benzothiazole core. The introduction of a chlorine atom at the 5-position and an amine group at the 4-position is a strategic modification intended to modulate the electronic and steric properties of the molecule. Such alterations can significantly impact how the compound interacts with biological targets, potentially leading to enhanced or novel therapeutic effects. srce.hrnih.gov
The rationale for investigating this particular scaffold is supported by several key considerations:
Modulation of Biological Activity : Halogenation is a common strategy in medicinal chemistry to enhance properties such as metabolic stability and cell membrane permeability. The position and nature of the halogen can fine-tune the biological activity. nih.gov
Potential for Novel Interactions : The specific arrangement of the chloro and amino groups on the benzothiazole ring creates a unique electronic and structural profile, which may lead to novel interactions with enzymes or receptors that are not observed with other substitution patterns.
Scaffold for Further Derivatization : this compound can serve as a crucial building block for the synthesis of a new library of more complex molecules, allowing for a systematic exploration of structure-activity relationships.
Overview of Prior Research on Related Halogenated Aminobenzothiazoles
While specific research on this compound is still emerging, a body of work on other halogenated aminobenzothiazoles provides a valuable context for its investigation. Studies on various substituted 2-aminobenzothiazoles have demonstrated that the presence and position of halogen atoms can significantly influence their anticancer properties. nih.gov
For instance, research has shown that chloro-substituted benzothiazole derivatives can exhibit significant antiproliferative activity. nih.gov One study highlighted that a compound with both nitro and chloro substitutions demonstrated notable antitumor potential. nih.gov Furthermore, the investigation of 2-aminobenzothiazole (B30445) derivatives revealed that substituents such as 5-Br and 6-Cl influenced their antiproliferative potency. nih.gov The synthesis of various halogen-substituted 2-aminobenzothiazoles has been a subject of interest, indicating the ongoing effort to explore the therapeutic potential of this class of compounds. google.com
The table below summarizes the observed biological activities of some related substituted benzothiazole compounds, providing a basis for the potential of this compound.
| Compound/Derivative Class | Substitution | Observed Biological Activity | Reference |
| 2-(4-aminophenyl) benzothiazoles | 4-aminophenyl at position 2 | Antitumor | chemistryjournal.net |
| 2,5-disubstituted benzothiazoles | Nitro and Chloro substitutions | Antiproliferative | nih.gov |
| 2-aminobenzothiazole derivatives | 5-Br, 6-Cl, 4-F, 6-Br | Antiproliferative | nih.gov |
| Benzothiazole derivatives | General substitutions | Antimicrobial, Anti-inflammatory, Anticonvulsant | crimsonpublishers.comnih.gov |
This existing research on related halogenated and aminated benzothiazoles provides a strong foundation for the continued investigation of this compound as a promising scaffold for the development of new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1,3-benzothiazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c8-4-1-2-5-7(6(4)9)10-3-11-5/h1-3H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLQPGDEVXPATO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1SC=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601308756 | |
| Record name | 5-Chloro-4-benzothiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087784-64-2 | |
| Record name | 5-Chloro-4-benzothiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087784-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-4-benzothiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Chloro 1,3 Benzothiazol 4 Amine
Retrosynthetic Analysis and Proposed Synthetic Pathways for 5-Chloro-1,3-benzothiazol-4-amine
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, this process reveals logical bond disconnections and strategic functional group interconversions.
Strategic Functional Group Interconversions
The primary functional groups in the target molecule are the chloro and amino substituents on the benzene (B151609) ring of the benzothiazole (B30560) core. A key retrosynthetic disconnection involves breaking the carbon-nitrogen bond of the amine and the carbon-chlorine bond. youtube.com This suggests that the final steps of the synthesis could involve the introduction of these groups onto a pre-formed benzothiazole ring system.
Another strategic consideration is the formation of the thiazole (B1198619) ring itself. This typically involves the reaction between an ortho-aminothiophenol derivative and a one-carbon electrophile. mdpi.com Therefore, a plausible retrosynthetic pathway would involve disconnecting the thiazole ring to yield a substituted 2-aminothiophenol.
Key Precursors and Reaction Intermediates
Based on the retrosynthetic analysis, several key precursors and intermediates can be identified. A crucial precursor is a disubstituted benzene ring that can be converted into the desired benzothiazole. For instance, a plausible starting material is a suitably substituted aniline (B41778) derivative. researchgate.net
One potential synthetic route begins with 4-chloro-2-nitroaniline. This precursor already contains the required chlorine atom at the desired position. The nitro group can be reduced to an amino group, and the adjacent position can be functionalized to introduce the sulfur atom required for the thiazole ring formation.
Alternatively, a pathway could start from a substituted thioanilide. The intramolecular cyclization of thioformanilides, often facilitated by an oxidizing agent, is a common method for synthesizing the benzothiazole nucleus. indexcopernicus.com
Classical and Modern Synthetic Approaches for Benzothiazole Nucleus Formation
The formation of the 1,3-benzothiazole ring is a cornerstone of this synthesis. Various classical and modern methods have been developed for this purpose.
Cyclization Reactions for 1,3-Benzothiazole Ring Systems
The most prevalent method for constructing the benzothiazole ring is the condensation of 2-aminothiophenols with various electrophiles such as aldehydes, carboxylic acids, or their derivatives. mdpi.commdpi.com This approach offers a high degree of flexibility in introducing substituents at the 2-position of the benzothiazole core.
Another important method is the Jacobsen cyclization, which involves the radical cyclization of substituted thioformanilides using reagents like potassium ferricyanide. researchgate.net More modern approaches utilize catalysts such as copper or manganese triacetate to facilitate this cyclization under milder conditions. indexcopernicus.com Microwave-assisted synthesis has also emerged as an efficient and environmentally friendly alternative to traditional heating methods. mdpi.com
Table 1: Comparison of Cyclization Methods for Benzothiazole Synthesis
| Method | Reagents/Catalysts | Conditions | Advantages |
| Condensation | 2-Aminothiophenols, Aldehydes/Acids | Varies (e.g., reflux in toluene) | High flexibility for 2-position substitution. mdpi.com |
| Jacobsen Cyclization | Thioformanilides, Potassium ferricyanide | Radical conditions | Effective for specific substituted benzothiazoles. researchgate.net |
| Copper-Catalyzed Cyclization | N-(2-chlorophenyl) benzothioamides, Cu(II) complex | Mild (82°C) | Good for a wide range of substituents. indexcopernicus.com |
| Microwave-Assisted Synthesis | 2-Aminothiophenols, Chloroacetyl chloride | Microwave irradiation | Rapid, efficient, and environmentally friendly. mdpi.com |
Nucleophilic Substitution Strategies for Chlorine and Amine Incorporation
Once the benzothiazole nucleus is formed, the introduction of the chlorine and amine groups at positions 5 and 4, respectively, is a critical step. If not incorporated from the start, these groups can be introduced via nucleophilic aromatic substitution reactions. However, the direct amination of an aromatic ring can be challenging.
A more common strategy involves starting with a precursor that already contains a nitro group at position 4 and a chlorine atom at position 5. The nitro group can then be reduced to the desired amine. For instance, the synthesis could start from a 2,5-dichloro-nitrobenzene derivative, where one chlorine is later substituted by a thiol group to facilitate the thiazole ring formation, and the nitro group is subsequently reduced.
Optimization of Reaction Conditions for this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. This involves a systematic investigation of various parameters such as solvent, temperature, catalyst, and reaction time.
For instance, in copper-catalyzed cross-coupling reactions to form C-N bonds, the choice of ligand, base, and solvent can significantly impact the reaction's efficiency. researchgate.net Similarly, in cyclization reactions, the concentration of reactants and the reaction temperature can influence the rate of reaction and the formation of byproducts. researchgate.net
A study on the synthesis of related benzothiazole derivatives found that for certain cyclization reactions, a specific molar ratio of reactants and a controlled temperature range were optimal for achieving high yields. researchgate.net For example, in the synthesis of some benzothiazole derivatives, a mixture of an aniline derivative, a nitrile, a copper catalyst, and a base in a suitable solvent at temperatures ranging from 84-140°C was found to be effective. rsc.org
The purification of the final product is also a critical step. Recrystallization from a suitable solvent is a common method to obtain the compound in high purity. google.com
Catalyst Screening and Ligand Effects
The synthesis of benzothiazole derivatives often relies on metal-catalyzed reactions to facilitate the formation of the thiazole ring. While specific catalyst screening studies for this compound are not extensively documented in publicly available literature, general principles from benzothiazole synthesis can be applied. Catalysts such as copper (Cu) and palladium (Pd) have been utilized in the synthesis of benzothiazoles from ortho-halothioureas. researchgate.net For instance, copper(I) bromide (CuBr) has been found to be effective in similar reactions. nih.gov
The choice of catalyst can significantly impact the reaction's efficiency. For example, in the synthesis of related benzothiazoles, various metal catalysts like iron (Fe), cobalt (Co), and nickel (Ni) were found to be ineffective, highlighting the specificity of the catalytic process. nih.gov The use of ligands, often in conjunction with metal catalysts, can further enhance catalytic activity and selectivity, though specific ligand effect studies for this particular compound are not detailed in the available literature. Some modern approaches also explore the use of reusable acid catalysts like samarium triflate for the synthesis of benzothiazoles in aqueous media, which aligns with greener chemistry principles. organic-chemistry.org
Solvent System Selection and Reaction Medium Impact
The selection of an appropriate solvent system is critical as it can influence reaction rates, yields, and even the reaction pathway. A variety of solvents have been employed in the synthesis of benzothiazole derivatives, including ethanol, toluene (B28343), and dimethylformamide (DMF). rdd.edu.iqrsc.org For instance, the synthesis of some benzothiazole derivatives has been successfully carried out in ethanol, which is considered a greener solvent option. rdd.edu.iqscispace.com
The impact of the reaction medium can be observed in different synthetic protocols. Some methods employ solvent-free conditions, which is an environmentally friendly approach that can also simplify product isolation. rsc.orgnih.gov The use of aqueous media is another green alternative that has been explored for the synthesis of benzothiazoles, sometimes facilitated by specific catalysts. organic-chemistry.org The choice between different solvent systems often involves a trade-off between reaction efficiency, cost, and environmental impact.
Temperature and Pressure Parameter Optimization
Temperature and pressure are key parameters that are optimized to maximize the yield and minimize the reaction time. For many benzothiazole syntheses, reactions are conducted at elevated temperatures, often under reflux conditions, to ensure a sufficient reaction rate. rdd.edu.iqgoogle.com For example, a synthesis of a related benzothiazole derivative involved heating the reaction mixture at 50-60 °C for an extended period. google.com Another protocol utilized refluxing in toluene at 110 °C. mdpi.com
Reaction Time and Yield Enhancement Studies
Efforts to enhance the yield of benzothiazole synthesis often involve a systematic study of reaction time alongside other parameters. Reaction times can vary significantly, from a few hours to over a day, depending on the specific methodology. rdd.edu.iqgoogle.com For instance, one reported synthesis required a reaction time of 30-40 hours to achieve a high yield. google.com In contrast, other methods aim for shorter reaction times, in the order of a few hours, by using more reactive starting materials or optimized catalytic systems. rdd.edu.iq
Yield enhancement is a primary goal of synthetic optimization. High yields, in some cases exceeding 90%, have been reported for the synthesis of certain benzothiazole derivatives under optimized conditions. scispace.com The strategies for yield enhancement are multifaceted and include the careful selection of reactants, catalysts, solvents, and reaction conditions, as well as the potential use of techniques like microwave-assisted synthesis to accelerate the reaction. nih.gov
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is an important consideration for developing sustainable and environmentally benign processes. This involves designing synthetic routes that are more efficient in their use of atoms, minimize waste, and utilize less hazardous substances. nih.gov
Development of Sustainable Synthetic Routes
Sustainable synthetic routes for benzothiazoles often focus on the use of greener solvents, catalysts, and energy sources. mdpi.comnih.gov One approach is the use of water as a solvent, which is non-toxic, inexpensive, and environmentally friendly. organic-chemistry.org The development of solvent-free reaction conditions is another significant step towards sustainability, reducing both environmental impact and the cost associated with solvent purchase and disposal. rsc.orgnih.gov
Atom Economy and Waste Minimization Considerations
Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.comrsc.org Reactions with high atom economy are inherently less wasteful. Designing syntheses that proceed with high atom economy is a major goal in the development of green synthetic routes for compounds like this compound.
Waste minimization is closely linked to atom economy but also encompasses the reduction of all waste streams, including byproducts, solvents, and reagents used in excess. rsc.org Strategies for waste minimization in benzothiazole synthesis include the use of catalytic rather than stoichiometric reagents and the development of one-pot, multi-component reactions where multiple synthetic steps are combined into a single operation, thereby reducing the need for intermediate purification steps and minimizing solvent usage and waste generation. scispace.com
Functionalization at the Amino Group of this compound
The primary amino group at the C4 position is a versatile handle for derivatization. Its nucleophilic character allows it to readily participate in reactions such as acylation, alkylation, condensation to form Schiff bases, and various coupling reactions to construct more complex heterocyclic systems.
Acylation and Alkylation Reactions
The nucleophilic amino group of aminobenzothiazoles can be readily acylated and alkylated. Acylation is typically achieved using acylating agents like acyl chlorides or anhydrides. These reactions convert the primary amine into a secondary amide, which can be a key step in the synthesis of more complex molecules. For instance, 2-aminobenzothiazoles are often acylated with chloroacetyl chloride as a precursor for further derivatization [citelink: 1].
Alkylation of the amino group introduces alkyl substituents. The reaction can proceed to give mono- or dialkylated products, depending on the reaction conditions and the electronic nature of the benzothiazole ring. For substrates containing electron-withdrawing groups, such as a chloro-substituent, the formation of dialkylation products may be suppressed [citelink: 1]. A common alkylating agent used with chloro-substituted aminobenzothiazoles is ethyl chloroacetate, which introduces an ester functional group via N-alkylation [citelink: 33, 34]. This transformation is pivotal for subsequent reactions, such as hydrazinolysis to form hydrazides [citelink: 33, 34].
| Reaction Type | Reagent | Product Type | Reference Example |
|---|---|---|---|
| Acylation | Chloroacetyl chloride | N-(benzothiazol-4-yl)chloroacetamide derivative | Acylation of 2-aminobenzothiazoles [citelink: 1] |
| Alkylation | Ethyl chloroacetate / KOH | Ethyl (5-chloro-1,3-benzothiazol-4-yl)glycinate | Reaction on 2-amino-5-chlorobenzothiazole (B1265905) [citelink: 33, 34] |
Schiff Base Formation and Imine Chemistry
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the acid-catalyzed, reversible condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone) [citelink: 21, 39]. The 4-amino group of this compound can react with various aromatic and aliphatic aldehydes to yield the corresponding Schiff bases. This reaction is a cornerstone in the synthesis of many biologically active compounds and metal complexes [citelink: 3, 30].
The general procedure involves refluxing the aminobenzothiazole derivative with the desired aldehyde in a suitable solvent like ethanol, often with a catalytic amount of acid or base (e.g., piperidine) [citelink: 3, 8]. For example, substituted 2-aminobenzothiazoles have been condensed with aldehydes like o-vanillin and various benzaldehydes to produce stable, crystalline Schiff base products [citelink: 8, 33, 34].
| Aminobenzothiazole Derivative | Carbonyl Compound | Product Type | Reaction Conditions |
|---|---|---|---|
| 6-Ethoxybenzo[d]thiazol-2-amine | 4-Bromo-2-hydroxybenzaldehyde | Schiff Base | Ethanol, heat [citelink: 3] |
| 2-Amino-6-chlorobenzothiazole | o-Vanillin | Schiff Base | Ethanol, piperidine, reflux [citelink: 8] |
| 2-Amino-5-chlorobenzothiazole | Bromobenzaldehyde | Azomethine (Schiff Base) | Not specified [citelink: 33, 34] |
Coupling Reactions for Nitrogen-containing Heterocycles
The amino group serves as a crucial building block for the construction of new, fused, or linked nitrogen-containing heterocyclic rings. This can be achieved through several powerful synthetic strategies.
One common method involves the initial acylation or alkylation of the amino group, followed by cyclization reactions. For example, starting with 2-amino-5-chlorobenzothiazole, N-alkylation with ethyl chloroacetate yields an ester derivative. This intermediate can be converted to a hydrazide, which then serves as a precursor to form five-membered heterocycles like 1,3,4-oxadiazoles (via reaction with carbon disulfide) or 1,2,4-triazoles (via reaction with thiosemicarbazide followed by base-catalyzed cyclization) [citelink: 33, 34].
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a state-of-the-art method for forming carbon-nitrogen bonds [citelink: 2, 6]. This reaction couples amines with aryl halides or triflates and is known for its broad substrate scope and functional group tolerance [citelink: 2]. While specific examples starting with this compound are not prevalent, the methodology is generally applicable for the N-arylation of primary aromatic amines.
Copper-catalyzed Ullmann coupling is another classical and effective method for C-N bond formation [citelink: 20, 26, 31]. This reaction can be used to construct fused ring systems. For instance, an intramolecular Ullmann condensation of a 2-(thiazol-2-ylamino)benzoic acid derivative can lead to the formation of a thiazolo[2,3-b]quinazolin-5-one ring system, demonstrating the utility of this reaction in creating complex heterocyclic architectures from aminothiazole precursors [citelink: 28].
Modifications at the Benzothiazole Ring System
The benzothiazole core, consisting of a fused benzene and thiazole ring, is an aromatic system that can undergo substitution reactions. The reactivity and regioselectivity of these reactions are governed by the electronic properties of the existing substituents: the 4-amino group, the 5-chloro group, and the thiazole ring itself.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile [citelink: 25]. The directing effects of the substituents on the benzothiazole ring determine the position of substitution.
4-Amino group: This is a strongly activating, ortho-, para-directing group. It directs incoming electrophiles to the C5 and C7 positions.
5-Chloro group: This is a deactivating, ortho-, para-directing group. It directs towards the C4 and C6 positions.
Thiazole ring: The heterocyclic ring itself influences the electron density of the fused benzene ring. The nitrogen atom is generally deactivating, while the sulfur atom can be weakly activating and directs to the ortho C7 position.
Considering these combined effects, the C7 position is strongly activated by both the amino group (para) and the sulfur atom (ortho). The C6 position is also a potential site for substitution, being ortho to the chloro group. The C5 position is blocked by the chlorine atom, and the C4 position is blocked by the amino group. Therefore, electrophilic attack is most likely to occur at the C7 position, with the C6 position as a secondary possibility. Common SEAr reactions include nitration, halogenation, and sulfonation [citelink: 11, 25, 38]. For example, the bromination of aminobenzothiazoles has been studied, confirming the susceptibility of the benzene ring to electrophilic attack [citelink: 11].
Nucleophilic Aromatic Substitution at Chlorine Position
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring [citelink: 5]. This reaction is fundamentally different from SEAr and typically requires the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group [citelink: 5, 24]. These EWGs are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction [citelink: 24].
In this compound, the chlorine atom at C5 is the potential leaving group. However, the powerful electron-donating amino group is located ortho to it at the C4 position. This amino group increases the electron density of the ring, thereby deactivating it towards nucleophilic attack. Consequently, a direct SNAr reaction to displace the chlorine atom at C5 is electronically disfavored and unlikely to proceed under standard conditions. For such a reaction to become feasible, the aromatic ring would first need to be functionalized with potent electron-withdrawing groups, for example, through an electrophilic nitration reaction at the C7 or C6 position.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Chloroacetyl chloride |
| Ethyl chloroacetate |
| o-Vanillin |
| Carbon disulfide |
| Thiosemicarbazide |
| 2-Amino-5-chlorobenzothiazole |
| 6-Ethoxybenzo[d]thiazol-2-amine |
| 4-Bromo-2-hydroxybenzaldehyde |
| 2-Amino-6-chlorobenzothiazole |
| Bromobenzaldehyde |
| 2-(1,3-Thiazol-2-ylamino)benzoic acid |
| Thiazolo[2,3-b]quinazolin-5-one |
Spectroscopic and Advanced Analytical Characterization of 5 Chloro 1,3 Benzothiazol 4 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the carbon-hydrogen framework and the connectivity of atoms within a molecule. For complex aromatic systems like 5-Chloro-1,3-benzothiazol-4-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous structural assignment.
While specific experimental NMR data for this compound is not widely available in peer-reviewed literature, the analysis of its derivatives and related benzothiazole (B30560) structures provides a robust framework for understanding its spectroscopic characteristics.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. The chemical shift (δ), signal multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) are key parameters derived from a ¹H NMR spectrum.
For a derivative like 6-chloro-N-(3,5-dimethoxybenzyl)benzo[d]thiazol-2-amine, the aromatic protons on the benzothiazole ring appear in the downfield region, typically between δ 7.0 and 8.0 ppm. For instance, in this specific derivative, the proton at position 7 of the benzothiazole ring appears as a doublet of doublets, indicating coupling to two neighboring protons. The chemical shifts are influenced by the electron-donating or withdrawing nature of the substituents. The amino group (-NH₂) protons typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Table 1: Representative ¹H NMR Chemical Shifts for Substituted Benzothiazole Derivatives This table presents a compilation of data from various sources and is intended to be representative.
| Proton | Representative Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-2 (thiazole ring) | 8.5 - 9.0 | Singlet |
| Aromatic H (benzo ring) | 7.0 - 8.2 | Multiplet/Doublet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms. In benzothiazole derivatives, the carbon atoms of the aromatic rings typically resonate in the range of δ 110-155 ppm. The carbon atom at position 2 of the thiazole (B1198619) ring is generally the most downfield-shifted carbon of the heterocyclic ring due to its proximity to both sulfur and nitrogen atoms.
For example, in a related compound, 4-Amino-5-chloro-2,1,3-benzothiadiazole, the carbon atoms of the benzene (B151609) ring show distinct signals that are influenced by the chloro and amino substituents. chemicalbook.comchemicalbook.com Quaternary carbons, those without any attached protons, often exhibit weaker signals in the ¹³C NMR spectrum.
Table 2: Representative ¹³C NMR Chemical Shifts for Substituted Benzothiazole Derivatives This table presents a compilation of data from various sources and is intended to be representative.
| Carbon | Representative Chemical Shift (ppm) |
|---|---|
| C-2 (thiazole ring) | 150 - 170 |
| Aromatic C (benzo ring) | 110 - 140 |
| C-Cl (benzo ring) | 125 - 135 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms in complex molecules.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbon atoms. In the context of this compound, a COSY spectrum would show correlations between the aromatic protons on the benzene ring, helping to establish their relative positions.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded carbon and proton atoms (¹H-¹³C). This is an invaluable tool for assigning the signals in the ¹³C NMR spectrum based on the assignments of the attached protons from the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. For this compound, HMBC would be instrumental in confirming the fusion of the benzene and thiazole rings and the positions of the substituents by showing correlations between the protons on one ring and the carbons on the other.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
For aminobenzothiazole derivatives, characteristic FT-IR absorption bands are expected for the N-H, C=N, C=C, and C-S bonds.
N-H stretching : The amino group typically shows one or two sharp bands in the region of 3300-3500 cm⁻¹.
C=N stretching : The imine bond within the thiazole ring gives rise to a stretching vibration in the range of 1600-1650 cm⁻¹.
C=C stretching : The aromatic carbon-carbon double bond stretches appear in the 1450-1600 cm⁻¹ region.
C-S stretching : The carbon-sulfur bond vibration is typically found in the fingerprint region, around 600-800 cm⁻¹.
Studies on related compounds, such as 2-amino-5-chlorobenzothiazole (B1265905) derivatives, have shown characteristic peaks for the N-H group around 3434 cm⁻¹ and for the C=N group around 1614-1683 cm⁻¹. nih.gov
Table 3: Characteristic FT-IR Frequencies for Benzothiazole Derivatives This table presents a compilation of data from various sources and is intended to be representative.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Imine (C=N) | Stretching | 1600 - 1650 |
| Aromatic C=C | Stretching | 1450 - 1600 |
Raman Spectroscopy Applications
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.
For benzothiazole and its derivatives, Raman spectroscopy can provide valuable information about the aromatic ring system and the sulfur-containing heterocycle. The C-S stretching and the symmetric breathing modes of the aromatic rings often give rise to strong signals in the Raman spectrum. The analysis of the Raman spectrum of the parent benzothiazole compound shows characteristic bands that can be compared with those of its derivatives to understand the effects of substitution on the vibrational modes.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight of this compound and understanding its fragmentation patterns under ionization, which provides valuable structural information.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula of a compound. The exact mass of the parent molecule and its isotopes can be measured with precision in the parts-per-million (ppm) range, which is critical for distinguishing between compounds with the same nominal mass.
For this compound (C₇H₅ClN₂S), the theoretical monoisotopic mass is 183.98619 Da. uni.lu HRMS analysis would be expected to yield this mass with very high accuracy. Furthermore, predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can be calculated for different adducts. These predictions serve as a valuable reference for experimental data.
Table 1: Predicted Collision Cross-Section (CCS) Data for this compound Adducts
| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 184.99347 | 131.7 |
| [M+Na]⁺ | 206.97541 | 144.8 |
| [M-H]⁻ | 182.97891 | 135.9 |
| [M+K]⁺ | 222.94935 | 139.5 |
| [M]⁺ | 183.98564 | 135.8 |
Data sourced from PubChemLite. uni.lu
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of synthesized compounds like this compound and its derivatives, separating them from starting materials, by-products, and other impurities.
In a typical application, the sample is injected into an LC system where it passes through a column that separates the components of the mixture. Each separated component then enters the mass spectrometer, which confirms its identity based on its mass-to-charge ratio. LC-MS/MS methods have proven effective for the accurate quantification of various metabolites in complex biological samples, demonstrating the technique's robustness for separating and identifying structurally related molecules. nih.gov This approach is invaluable for monitoring the progress of reactions that synthesize benzothiazole derivatives and for confirming the identity and purity of the final product. nih.govmdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The benzothiazole ring system is a chromophore that exhibits characteristic absorption bands. The position and intensity of these bands are sensitive to the nature and position of substituents on the ring.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of this compound and its derivatives.
Single Crystal X-ray Diffraction Studies
Growing a suitable single crystal of a compound allows for its analysis by single-crystal X-ray diffraction, yielding a detailed molecular structure. Although a crystal structure for the parent this compound is not described in the available literature, structures of several closely related derivatives have been reported, providing significant insight into the geometry of the 5-chloro-benzothiazole scaffold. nih.govnih.govresearchgate.net
For instance, the crystal structure of 5-Chloro-2-phenyl-1,3-benzothiazole reveals a nearly planar benzothiazole ring system. nih.gov Similarly, the structure of 2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol shows that both the benzothiazole and phenol (B47542) rings are essentially planar, with a very small dihedral angle between them. nih.gov These studies confirm the expected bond lengths and angles for the benzothiazole system and provide precise data on how substituents are oriented. nih.govnih.gov
Table 2: Comparative Crystallographic Data for 5-Chloro-benzothiazole Derivatives
| Parameter | 5-Chloro-2-phenyl-1,3-benzothiazole nih.gov | 2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol nih.gov | Methyl 5-chloro-4-hydroxy-2,2-dioxo-1H-2λ,1-benzothiazine-3-carboxylate researchgate.net |
|---|---|---|---|
| Formula | C₁₃H₈ClNS | C₁₄H₁₀ClNO₂S | C₁₀H₈ClNO₅S |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pca2₁ | P2₁/n |
| a (Å) | 7.4057 (9) | 7.4877 (4) | 11.153 (3) |
| b (Å) | 5.9100 (7) | 27.2166 (15) | 6.8926 (15) |
| c (Å) | 25.165 (3) | 6.1902 (3) | 14.600 (3) |
| β (°) or α, γ (°) | 93.402 (3) | 90 | 97.528 (5) |
| Volume (ų) | 1099.5 (2) | 1261.50 (11) | 1112.6 (4) |
| Z | 4 | 4 | 4 |
Polymorphism and Crystal Engineering Investigations
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. These different forms, or polymorphs, can have distinct physical properties. Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions.
The crystal structures of benzothiazole derivatives are often stabilized by a network of non-covalent interactions, including hydrogen bonds and π-π stacking. nih.govnih.gov In the structure of 2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol, C-H···O hydrogen bonds and significant π-π interactions between phenyl rings play a crucial role in stabilizing the crystal structure by forming a two-dimensional network. nih.gov Similarly, studies on benzimidazole (B57391) derivatives show that crystal structures can be stabilized by weak intra- and intermolecular C–H···Cl hydrogen bonds. nih.gov The ability of the amino group and the benzothiazole nitrogen in this compound to act as hydrogen bond donors and acceptors suggests a high potential for forming various supramolecular assemblies. The directed nature of these interactions can be exploited in crystal engineering to control the crystal packing and potentially isolate different polymorphs with tailored properties.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable in the synthesis and purification of this compound and its derivatives. These methods are crucial for assessing the purity of the final compound and for monitoring the progress of chemical reactions. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed techniques for these purposes.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For a compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective method for purity assessment. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
A typical HPLC system for analyzing aromatic amines and benzothiazole derivatives consists of a C18 column as the stationary phase. nih.gov The mobile phase often comprises a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. tandfonline.comthermofisher.com The composition of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation of the target compound from any impurities or by-products. Detection is commonly performed using an ultraviolet (UV) detector, as aromatic compounds like this compound exhibit strong UV absorbance. ucdavis.edu
For isomeric amines, the use of an ion-pairing agent, such as 1-hexanesulfonic acid, in the mobile phase can significantly improve separation by forming ion pairs with the amine groups, thereby altering their retention characteristics. tandfonline.com The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Modern HPLC methods can achieve high purity levels, often exceeding 99%. nih.govfrontiersin.org
Table 1: Representative HPLC Parameters for Purity Analysis of Aromatic Amines
| Parameter | Typical Value / Description |
| Stationary Phase | Reversed-Phase C18 (5 µm, 250 mm x 4.6 mm) |
| Mobile Phase | Acetonitrile and Water (with or without acid/buffer) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis Detector (e.g., at 254 nm or 280 nm) |
| Temperature | Ambient or controlled (e.g., 25-40 °C) |
| Injection Volume | 5 - 20 µL |
Note: The specific parameters would need to be optimized for the exact analysis of this compound to achieve the best resolution and peak shape.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. rsc.orgresearchgate.net In the synthesis of this compound and its derivatives, TLC allows the chemist to qualitatively track the consumption of starting materials and the formation of the product over time. jyoungpharm.orgindexcopernicus.com
The stationary phase is typically a glass or aluminum plate coated with a thin layer of silica (B1680970) gel, often containing a fluorescent indicator (F254). sciencemadness.org A small spot of the reaction mixture is applied to the baseline of the TLC plate. The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the mixture are separated based on their differential partitioning between the stationary and mobile phases.
The choice of the mobile phase is critical for achieving good separation. A common starting point for aromatic amines is a mixture of a nonpolar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate. researchgate.netlibretexts.org The ratio of these solvents is adjusted to obtain a retention factor (Rf) for the product that is typically between 0.3 and 0.5, allowing for clear separation from both the starting materials and any potential by-products.
After development, the separated spots are visualized. Since benzothiazoles are UV-active, the spots can be easily seen under a UV lamp at 254 nm, where they appear as dark spots against a fluorescent green background. jyoungpharm.org By comparing the spots of the reaction mixture over time to the spots of the pure starting material and product, the progress of the reaction can be effectively monitored. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction.
Table 2: Illustrative TLC Monitoring of a Hypothetical Synthesis
| Compound | Rf Value (Illustrative) | TLC Plate Observation (under UV light) |
| Starting Material | 0.70 | Spot diminishes over time. |
| Intermediate | 0.50 | Spot appears and then diminishes. |
| This compound (Product) | 0.35 | Spot intensifies over time. |
Note: The Rf values are hypothetical and depend on the specific reaction, stationary phase, and the exact composition of the mobile phase (e.g., Hexane:Ethyl Acetate 7:3 on silica gel).
Computational and Theoretical Studies on 5 Chloro 1,3 Benzothiazol 4 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It provides valuable insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's reactivity and properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactions and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.
For benzothiazole (B30560) derivatives, DFT calculations have shown that the substitution pattern significantly influences the HOMO and LUMO energy levels and the resulting energy gap. For instance, a study on various substituted benzothiazoles demonstrated that electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy. nih.gov In the case of 5-Chloro-1,3-benzothiazol-4-amine, the chlorine atom acts as an electron-withdrawing group through induction and a weak electron-donating group through resonance. The amino group, conversely, is a strong electron-donating group. The interplay of these substituents will determine the precise energies of the frontier orbitals. A comparative theoretical study on 1-(5-Chloro-6-fluoro-1,3-benzothiazol-2-yl)hydrazine and 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine highlighted the effect of halogen substitution on the electronic properties. researchgate.net
Table 1: Illustrative HOMO-LUMO Energies of Substituted Benzothiazoles from DFT Studies
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| Benzothiazole | -6.45 | -1.12 | 5.33 | ccsenet.org |
| 2-Methylbenzothiazole | -6.21 | -0.98 | 5.23 | ccsenet.org |
| 2-Chlorobenzothiazole | -6.67 | -1.78 | 4.89 | ccsenet.org |
| 2-Aminobenzothiazole (B30445) | -5.89 | -0.87 | 5.02 | ccsenet.org |
Note: The values in this table are for illustrative purposes and are not the calculated values for this compound.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).
In benzothiazole and its derivatives, the nitrogen atom of the thiazole (B1198619) ring is typically a site of high electron density, making it a primary target for electrophilic attack. nih.govccsenet.org For this compound, the amino group would also represent a region of high electron density. The chlorine atom, being highly electronegative, will draw electron density towards itself, creating a region of more positive potential on the adjacent carbon atom. Theoretical studies on other chloro-substituted benzothiazoles have confirmed the significant impact of the halogen on the electrostatic potential. researchgate.netdoi.org
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. These simulations can provide insights into the conformational flexibility and stability of a molecule. nih.govnih.gov For a relatively rigid molecule like this compound, MD simulations would primarily explore the rotation of the amino group and any out-of-plane vibrations of the ring system.
While specific MD simulations for this compound are not documented, studies on other benzothiazole derivatives have utilized this technique to understand their interactions with biological macromolecules. nih.gov Such simulations can reveal stable conformations and the energetic barriers between them, which is crucial for understanding how the molecule might bind to a receptor or enzyme active site. A study on a 5-chloro-substituted benzothiazolone derivative used DFT to explore its potential energy surface and identify stable conformers. doi.org
In Silico Reactivity Prediction and Mechanistic Modeling
The reactivity of this compound can be predicted based on the electronic properties derived from DFT calculations and by analogy with known reactions of benzothiazoles. The benzothiazole ring can undergo various reactions, including electrophilic substitution on the benzene (B151609) ring and reactions at the thiazole ring. mdpi.comnih.govepa.gov
The amino group at position 4 is an activating group and will direct electrophilic substitution to the ortho and para positions. The chlorine atom at position 5 will also influence the regioselectivity of such reactions. Computational studies on the reactivity of benzothiazole derivatives have shown that the C2 carbon can be susceptible to nucleophilic attack, while the nitrogen atom is a primary nucleophilic site. ccsenet.org The presence of the amino and chloro substituents will modulate the reactivity of the different positions on the benzothiazole core.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
The development of a predictive QSAR model for analogs of this compound would involve synthesizing a series of related compounds and evaluating their biological activity. A wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters, would be calculated for each analog. Statistical methods would then be used to build a model that correlates these descriptors with the observed activity.
A study on the antiproliferative activity of halogen- and amidino-substituted benzazoles successfully developed QSAR models that could elucidate the effects of substituents on activity. mdpi.com These models often use descriptors related to the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes. mdpi.com For a new series of analogs based on this compound, similar descriptors would likely be relevant.
Table 2: Common Descriptors Used in QSAR Studies of Benzothiazole Derivatives
| Descriptor Type | Examples |
| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges |
| Steric | Molecular weight, Molar refractivity, van der Waals volume |
| Topological | Connectivity indices, Shape indices |
| Hydrophobic | LogP |
The development of such predictive QSAR models is instrumental in the rational design of new, more potent analogs for various therapeutic applications. nih.gov
Descriptor Selection and Statistical Validation
General methodologies for QSAR studies on related benzothiazole derivatives often involve the calculation of a wide array of molecular descriptors. These descriptors typically fall into several categories:
Topological descriptors: These describe the two-dimensional structure and connectivity of the molecule.
Geometrical descriptors: These are derived from the three-dimensional structure of the molecule and include parameters related to its size and shape.
Electronic descriptors: These quantify the electronic properties of the molecule, such as charge distribution, dipole moment, and frontier molecular orbital energies (HOMO and LUMO).
Physicochemical descriptors: These include properties like lipophilicity (logP) and molar refractivity, which are crucial for understanding a molecule's behavior in biological systems.
Once calculated, a crucial step is the selection of a subset of these descriptors that are most relevant to the biological activity being studied. This is often achieved through statistical techniques such as genetic algorithms, stepwise multiple linear regression, or principal component analysis. The goal is to build a robust and predictive model.
The statistical validation of such a QSAR model is paramount to ensure its reliability. This process is typically divided into internal and external validation:
Internal validation techniques, like leave-one-out cross-validation (LOO-CV), are used to assess the stability and predictive ability of the model within the training set of compounds.
External validation involves using the model to predict the activity of a set of compounds (the test set) that were not used in the model's development. The predictive power of the model is then assessed by comparing the predicted and experimental activities for the test set.
While these are the standard procedures, the specific descriptors and statistical validation metrics for This compound remain uninvestigated in the currently accessible scientific literature. Future computational studies are necessary to elucidate the specific molecular properties that govern its activity and to develop a statistically validated QSAR model.
Structure Activity Relationship Sar Methodologies for 5 Chloro 1,3 Benzothiazol 4 Amine Derivatives
Elucidation of Substituent Effects on Molecular Interactions
The biological activity of a molecule is intimately linked to its ability to interact with a biological target. For derivatives of 5-Chloro-1,3-benzothiazol-4-amine, the nature and position of substituents on the benzothiazole (B30560) ring system can dramatically alter these interactions.
The electronic character of substituents plays a crucial role in modulating the reactivity and binding affinity of the core molecule. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electron density distribution across the benzothiazole scaffold.
Studies on related benzothiazole derivatives have shown that substituting the ring with an electron-withdrawing group, such as a nitro group (-NO2), can lower the energies of the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com This reduction in the HOMO-LUMO energy gap can influence the compound's electronic and optical properties. mdpi.com Conversely, the presence of an electron-donating group, like a methyl group (-CH3), can raise the HOMO energy level, potentially enhancing hole injection aptitude in semiconductor applications. mdpi.com In the context of drug design, these electronic modifications can affect how the molecule interacts with amino acid residues in a protein's binding pocket, influencing binding affinity. The sensitivity of a specific part of the molecule, like an azomethine group, to substituent effects on one aromatic ring can be systematically modified by the electronic nature of substituents on an adjacent ring. acs.org
Table 1: Effect of Substituent Electronic Properties on Benzothiazole Derivatives This table is illustrative, based on general principles observed in benzothiazole derivatives.
| Substituent Type | Example Group | Effect on HOMO Energy | Effect on LUMO Energy | Potential Impact on Interaction |
| Electron-Withdrawing | -NO₂, -CN, -CF₃ | Lowers | Lowers | May enhance interactions with electron-rich residues |
| Electron-Donating | -CH₃, -OCH₃, -NMe₂ | Raises | Raises slightly | May enhance interactions with electron-poor residues |
| Halogen (Chloro) | -Cl | Weakly deactivating | Lowers | Modifies electrostatic potential and can form halogen bonds |
The size, shape, and polarity of substituents are critical determinants of a compound's activity. These properties are often described by steric and lipophilic parameters. ubaya.ac.id
Steric Hindrance: The bulkiness of a substituent can dictate whether a molecule can fit into a specific binding site. Large, bulky groups may cause steric clashes, preventing optimal binding. Conversely, in some cases, a larger group might be necessary to fill a hydrophobic pocket, thereby increasing binding affinity. For instance, in a series of 1,2,6-trisubstituted benzimidazoles, a related heterocyclic system, the substitution of a benzyl (B1604629) group at the 1-position was found to enhance anti-inflammatory action, highlighting the importance of steric factors. mdpi.com
Lipophilicity: This parameter, often quantified as LogP, describes a compound's solubility in lipids versus water. It is a key factor in determining how a molecule is absorbed, distributed, metabolized, and excreted (ADME). For a drug to be orally bioavailable, it must possess a balance of lipophilicity to pass through cell membranes without being so lipophilic that it remains trapped in fatty tissues or has poor solubility in aqueous environments. ubaya.ac.id While some potent benzothiazole-phenyl analogs have been found to have high molecular weights and LogP values, they can still exhibit good bioavailability if they adhere to other principles, such as Veber's Rule, which considers the number of rotatable bonds and polar surface area. nih.gov
Rational Design Principles for Optimized Derivatives
Building on the understanding of substituent effects, medicinal chemists employ several rational design strategies to create new derivatives with improved properties.
Scaffold hopping involves replacing the central molecular core (the scaffold) with a different one that maintains a similar three-dimensional arrangement of key functional groups. nih.gov This can lead to novel compounds with improved properties or a different intellectual property profile. For the benzothiazole scaffold, a potential scaffold hop could be to a quinazoline, which is also a privileged scaffold in medicinal chemistry. nih.gov
Bioisosteric replacement is a more subtle strategy where a functional group within the molecule is exchanged for another group with similar physical or chemical properties, aiming to improve potency, selectivity, or metabolic stability. nih.govnih.gov For example, a carboxylic acid group might be replaced with a tetrazole to maintain an acidic character but alter other properties. This technique is a cornerstone of lead optimization in drug discovery. nih.gov
This strategy involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. The goal is to produce a compound with a dual mode of action or to enhance the activity of one pharmacophore by leveraging the properties of the other. For example, a benzothiazole moiety could be hybridized with a pyrazole (B372694) structure, another heterocycle known for its diverse biological activities, to create a novel chemical entity. researchgate.netyu.edu.jo This approach has been used to develop compounds that are simultaneously anti-inflammatory and anticancer. nih.gov
Targeted Synthesis of Analogs for SAR Probing
The systematic exploration of SAR requires the synthesis of a focused library of analogs where specific positions on the molecule are varied. Several synthetic routes are available for creating derivatives of the this compound core.
The synthesis of novel benzothiazole derivatives often starts with a substituted 2-aminobenzothiazole (B30445) core. nih.gov For instance, to introduce substituents on the 4-amino group of this compound, one could employ N-alkylation or N-acylation reactions. A general method involves reacting the starting amine with a benzyl bromide derivative in the presence of a base like potassium carbonate (K₂CO₃) and a solvent such as acetonitrile (B52724). nih.gov Another approach is to react the amine with an acyl chloride in the presence of a base like triethylamine (B128534) in a solvent like dioxane. nih.gov These reactions allow for the introduction of a wide variety of substituents for SAR analysis.
Table 2: Representative Synthetic Reactions for Analog Generation
| Reaction Type | Reagents | Purpose |
| N-Alkylation | R-Br, K₂CO₃, Acetonitrile | Introduce alkyl or benzyl groups to the 4-amino position. |
| N-Acylation | R-COCl, Triethylamine, Dioxane | Introduce acyl groups to the 4-amino position. |
| Amide Coupling | R-COOH, EDC, DMAP | Form an amide bond by coupling a carboxylic acid to the 4-amino group. nih.gov |
| Cyclization | 2-Chloronitrobenzenes, Thiourea | A method to form the benzothiazole ring itself, which can be adapted to create precursors. thieme-connect.de |
EDC: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, DMAP: 4-dimethylamino pyridine (B92270)
By systematically applying these SAR methodologies, researchers can fine-tune the structure of this compound to develop derivatives with optimized properties for specific applications, ranging from materials science to pharmacology.
Mechanistic Investigations of Biological Activities of 5 Chloro 1,3 Benzothiazol 4 Amine and Its Analogs
Molecular Target Identification and Validation Studies
The initial biological activity of a compound is defined by its direct interactions with molecular components in the cell. For 5-Chloro-1,3-benzothiazol-4-amine and its analogs, these interactions primarily involve proteins and nucleic acids.
Protein-Ligand Interaction Studies (e.g., Enzyme Inhibition Mechanisms)
The benzothiazole (B30560) scaffold is a versatile structure found in compounds that inhibit a wide array of enzymes, playing a crucial role in the design of new therapeutic agents. nih.govtandfonline.com Analogs of this compound have been identified as potent inhibitors of several key enzyme families.
Kinase Inhibition: Many benzothiazole derivatives have been developed as kinase inhibitors. nih.gov These compounds often target the ATP-binding pocket of kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs). nih.govnih.gov For example, new benzothiazole hybrids have shown potential as VEGFR-2 inhibitors. nih.gov The interaction typically involves the benzothiazole core forming hydrogen bonds with amino acid residues in the kinase's active site, preventing ATP from binding and thereby halting the phosphorylation cascade that is often overactive in cancer cells. nih.gov
Topoisomerase Inhibition: DNA topoisomerases are essential enzymes for managing DNA topology during replication and transcription. Certain benzothiazole derivatives function as human DNA topoisomerase IIα inhibitors. researchgate.net One study identified 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3) as a highly effective inhibitor, acting not as a DNA intercalator but through direct interaction with the enzyme. researchgate.net
Other Enzyme Targets: Benzothiazole derivatives also show inhibitory activity against other important enzymes.
Carbonic Anhydrases (CAs): These metalloenzymes are inhibited by various benzothiazole derivatives, which is relevant for treating hypoxic tumors. tandfonline.com Novel benzothiazole derivatives incorporating amino acids have demonstrated effective inhibition of human CA isoforms, particularly hCA V and hCA II. nih.gov
Monoamine Oxidases (MAOs): Inhibition of MAOs is a key strategy for treating neurodegenerative diseases like Alzheimer's. researchgate.net Some benzothiazolone derivatives are more effective at inhibiting cholinesterases but also show activity against MAOs. mdpi.com
Tyrosinase: This enzyme is crucial for melanin (B1238610) production, and its inhibitors have cosmetic and therapeutic potential. Benzothiazole derivatives bearing alkyl phenyl ether fragments have been synthesized and shown to be effective tyrosinase inhibitors. bohrium.com
| Compound/Analog Class | Target Enzyme | Inhibition Value (IC50/Ki) | Reference |
|---|---|---|---|
| Benzothiazole-based hybrids | VEGFR-2 | Varies by derivative | nih.gov |
| Compound BM3 | Topoisomerase IIα | 39 nM (IC50) | researchgate.net |
| Amino acid-benzothiazole conjugates | hCA V and hCA II | 2.9 to 88.1 µM (Ki) | nih.gov |
| Benzothiazolone derivative (M13) | Butyrylcholinesterase (BChE) | 1.21 µM (IC50) | mdpi.com |
| Benzothiazole derivative (4f) | Acetylcholinesterase (AChE) | 23.4 ± 1.1 nM (IC50) | researchgate.net |
| Benzothiazole derivative (4f) | Monoamine Oxidase B (MAO-B) | 40.3 ± 1.7 nM (IC50) | researchgate.net |
Nucleic Acid Interaction Mechanisms
Small molecules can exert biological effects by binding directly to DNA or RNA, interfering with their function. The planar structure of the benzothiazole ring system is well-suited for such interactions. ijrps.com These compounds can recognize and bind to DNA through non-covalent interactions, with two primary modes being groove binding and intercalation. bohrium.com
Groove Binding: Some benzothiazole derivatives preferentially bind to the minor groove of the DNA double helix. bohrium.com This interaction can disrupt the binding of essential DNA-binding proteins and enzymes, thereby altering gene expression. Molecular docking studies have been used to explore how known drugs containing a benzothiazole structure might interact with specific DNA sequences, suggesting that their binding can be sequence-specific. citedrive.combohrium.com For instance, the derivative BM3, in addition to inhibiting topoisomerase IIα, was also identified as a DNA minor groove-binding agent. researchgate.net
Intercalation: The flat, aromatic nature of the benzothiazole ring allows it to slip between the base pairs of the DNA helix. ijrps.com This insertion, known as intercalation, can distort the DNA structure, potentially leading to errors in replication and transcription and inhibiting cancer cell growth.
The specific interactions of this compound with nucleic acids are not yet fully elucidated but are presumed to be influenced by its chloro- and amino-substituents, which would affect its electronic properties and binding preferences.
Cellular Pathway Modulation Studies
Beyond direct molecular interactions, benzothiazole derivatives can modulate complex cellular signaling pathways, significantly impacting cell fate, particularly in cancer cells.
Investigation of Mitochondrial Membrane Potential Disruption
Mitochondria are central to cell life and death, and their health is often assessed by the mitochondrial membrane potential (ΔΨm). A loss of ΔΨm is a key step in initiating the intrinsic pathway of apoptosis. Research has shown that some benzothiazole derivatives can trigger apoptosis in cancer cells by causing a loss of mitochondrial transmembrane potential. nih.gov This disruption can be initiated by an excessive generation of reactive oxygen species (ROS), which damages the mitochondrial membrane. nih.gov The subsequent collapse of the ΔΨm leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, activating the caspase cascade that executes cell death. nih.gov While not fully understood, it has been noted that the drug pramipexole, which contains a benzothiazole-like core, may affect mitochondrial function. wikipedia.org
Effects on Cellular Proliferation and Apoptosis Induction Pathways
A hallmark of cancer is uncontrolled cell proliferation and the evasion of programmed cell death (apoptosis). Benzothiazole derivatives have demonstrated significant potential as anticancer agents by targeting these processes. nih.govtandfonline.com
These compounds can induce antiproliferative effects by arresting the cell cycle, often at the G2/M phase, which prevents cancer cells from dividing. unich.it Furthermore, they are potent inducers of apoptosis. nih.gov The primary mechanism is often the intrinsic mitochondrial pathway, as described above. nih.gov A study on a novel benzothiazole derivative in colorectal cancer showed it suppressed cell proliferation and induced apoptosis by increasing ROS and causing the loss of mitochondrial potential. nih.gov Some derivatives also engage other signaling pathways; for example, one active compound, B7, was found to inhibit both the AKT and ERK signaling pathways in cancer cells. frontiersin.org
| Analog/Derivative | Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| Novel Benzothiazole Derivative (BTD) | Colorectal Cancer (e.g., CT26) | Suppressed proliferation, induced apoptosis via ROS-mitochondria pathway. | nih.gov |
| Compound B7 | A431, A549 | Inhibited AKT and ERK signaling, promoted apoptosis. | frontiersin.org |
| Carbamate derivatives (11a, 11b) | MCF-7 | Promoted apoptosis by blocking cell cycle in G2/M phase. | unich.it |
| Imidazo benzothiazole derivative 4 | HepG2, MCF-7, HeLa | Induced apoptosis with enhanced levels of caspase-3. | tandfonline.com |
Characterization of Antiviral Mechanisms
The benzothiazole scaffold is also a key component in the development of novel antiviral agents, showing activity against a wide range of viruses including Hepatitis C virus (HCV), HIV, and influenza. nih.govbohrium.com The mechanisms of action are diverse and often target virus-specific proteins and processes.
Inhibition of Viral Replication Processes
Benzothiazole derivatives have been identified as potent inhibitors of various stages in the viral life cycle. The core structure is a versatile scaffold for developing agents that can block viral entry, replication, and egress. nih.gov
Research into analogs has demonstrated significant activity against a range of viruses. For instance, a 4-chloro substituted aminobenzothiazole showed remarkable efficacy, with 100% animal survival in mice infected with the Influenza A2 virus. nih.gov Similarly, certain 6-chlorobenzothiazole derivatives have displayed promising anti-HIV effects. nih.gov The versatility of the benzothiazole scaffold is further highlighted by its incorporation into pyrimidine-based structures, which have shown optimal inhibition of Hepatitis C virus (HCV) replication. acs.org
More recent studies have focused on specific viral threats. A series of novel benzothiazolyl-pyridine hybrids were evaluated for their in-vitro activity against H5N1 and SARS-CoV-2. nih.gov Specific compounds from this series, notably those containing fluorine atoms, demonstrated superior, dose-dependent inhibition of viral replication in Vero-E6 cells. nih.gov Another study identified sulfonamide derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole that possessed activity against the tobacco mosaic virus. nih.gov
Table 1: Antiviral Replication Inhibition by Benzothiazole Analogs
| Compound Class | Target Virus | Key Findings | Reference |
|---|---|---|---|
| 4-Chloro substituted aminobenzothiazole | Influenza A2 | Demonstrated 100% survival in infected mice. | nih.gov |
| 6-Chlorobenzothiazole derivative | HIV-1 | Showed promising anti-HIV effect. | nih.gov |
| Benzothiazolyl-pyridine hybrids (e.g., 8f, 8g, 8h) | SARS-CoV-2 | Potent inhibitors of viral replication in Vero-E6 cells with IC50 values of 10.52, 21.46, and 3.669 μM, respectively. | nih.gov |
| Benzothiazole-pyrimidine sulfonamides | Herpes Simplex Virus-1 (HSV-1) | Five compounds showed potent activity against HSV-1. | acs.org |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides | Tobacco Mosaic Virus (TMV) | Compounds 7b and 7i showed notable anti-TMV activity. | nih.gov |
Interaction with Viral Genetic Material or Enzymes
The antiviral action of benzothiazole compounds is frequently attributed to their ability to inhibit critical viral enzymes. These molecular targets include proteases, polymerases, and integrases, which are essential for the virus to replicate its genetic material and assemble new virions. nih.gov
For example, the Hepatitis C virus relies on the NS3 helicase for unwinding its RNA. nih.gov Research using high-throughput screening identified benzothiazole derivatives as potent inhibitors of this enzyme's unwinding activity. nih.gov Similarly, for HIV, the integrase (IN) enzyme is a key target. A novel benzothiazolyl IN inhibitor was discovered that effectively blocks IN nuclear translocation, a critical step in the viral lifecycle. nih.gov
In the context of coronaviruses, the main protease (Mpro or 3CLpro) is essential for processing viral polyproteins. nih.gov Molecular docking studies have shown that benzothiazolyl-pyridine hybrids fit effectively into the active site of the SARS-CoV-2 main protease. nih.gov This binding was confirmed with protease inhibitory assays, where compounds demonstrated significant inhibition of CoV-3CL protease. nih.gov Other research has pointed to the inhibition of heat shock protein 90α (Hsp90α), which can be exploited by viruses for protein folding, by benzothiazole-based pyrimidinesulfonamide scaffolds. acs.org
Table 2: Inhibition of Viral Enzymes by Benzothiazole Analogs
| Compound Class | Target Enzyme | Target Virus | Key Findings | Reference |
|---|---|---|---|---|
| Benzothiazole tetramer | NS3 Helicase | Hepatitis C Virus (HCV) | Potent helicase inhibitor with an IC50 value of 2.6 ± 1 µM. | nih.gov |
| Benzothiazolyl-pyridine hybrids (8f, 8g, 8h) | Main Protease (3CLpro) | SARS-CoV-2 | Inhibited CoV-3CL protease with IC50 values of 544.6, 868.2, and 240.6 μg/mL, respectively. | nih.gov |
| Benzothiazolyl INI (D719) | Integrase (IN) | HIV | Inhibited IN nuclear translocation at 10 µM. | nih.gov |
| Benzothiazole-pyrimidine sulfonamides (9a, 9b, 14b, 14g, 14h) | Hsp90α | Herpes Simplex Virus-1 (HSV-1) | Showed inhibitory activity with IC50 in the range of 4.87–10.47 μg/mL. | acs.org |
Elucidation of Antimicrobial Action Modes
The benzothiazole nucleus is a cornerstone in the development of new antimicrobial agents, with derivatives showing activity against a wide spectrum of bacteria. The presence of a chloro-substituent, particularly at the 5- or 6-position of the benzothiazole ring, has been shown to enhance antibacterial potency. nih.govmdpi.com
Disruption of Bacterial Cell Wall Synthesis
A primary mechanism for the antibacterial action of benzothiazole analogs is the inhibition of bacterial cell wall biosynthesis, a target that is absent in human cells. frontiersin.org The bacterial cell wall's integrity is crucial for survival, and its disruption leads to cell lysis. youtube.com
Several studies have pinpointed specific enzymes in the peptidoglycan synthesis pathway as targets for benzothiazole derivatives. Docking studies and enzymatic assays have shown that these compounds can inhibit uridine (B1682114) diphosphate-N-acetylenolpyruvylglucosamine reductase (MurB). nih.govmdpi.com MurB is a critical enzyme in the cytoplasmic steps of peptidoglycan synthesis. nih.gov Its inhibition halts the production of essential cell wall precursors. Molecular docking studies of certain benzothiazole derivatives have revealed strong binding interactions with the E. coli MurB enzyme. nih.govmdpi.com
Other research has identified LD-Carboxypeptidase as a probable target. mdpi.comresearchgate.net This enzyme is involved in the metabolism and remodeling of the peptidoglycan cell wall. Inhibition of this enzyme by benzothiazolylthiazolidin-4-one derivatives, particularly those with a 6-Cl substituent, is predicted to be a key part of their antibacterial mechanism. mdpi.comresearchgate.net Furthermore, some 2-azidobenzothiazole (B1659620) derivatives have been found to directly target the cell wall, leading to a compromise in membrane integrity and subsequent cell death. nih.gov
Interference with Essential Microbial Metabolic Pathways
Beyond targeting the cell wall, benzothiazole derivatives interfere with other vital microbial processes. One significant target is DNA gyrase, an enzyme essential for bacterial DNA replication. nih.gov By inhibiting this enzyme, these compounds prevent the bacterial cell from replicating its genetic material, ultimately leading to cell death. Conjugates of benzothiazole have demonstrated potent antibacterial activity through this mechanism. nih.gov
In the realm of antifungal activity, benzothiazole analogs have been shown to inhibit 14α-lanosterol demethylase. mdpi.com This enzyme is a key component of the fungal ergosterol (B1671047) biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, and its depletion disrupts membrane integrity and function, proving lethal to the fungus.
Anti-Inflammatory Signaling Pathway Analysis
The benzothiazole scaffold is also present in compounds investigated for anti-inflammatory properties. Chronic inflammation is linked to numerous diseases, and modulating the signaling pathways that drive it is a key therapeutic strategy.
Research into complex benzothiazole-containing hybrids has shed light on potential mechanisms. For example, studies on related compounds suggest a role in modulating the NF-κB signaling pathway. nih.gov NF-κB is a crucial transcription factor that controls the expression of many pro-inflammatory mediators. By blocking its activation, certain compounds can reduce the production of these inflammatory molecules, thereby dampening the inflammatory response. nih.gov
Another potential mechanism involves the inhibition of specific kinases that are part of inflammatory signaling cascades. Src family kinases (SFKs) are non-receptor tyrosine kinases that play a role in cancer progression and are also involved in cellular signaling pathways related to inflammation. nih.gov A highly selective, dual-specific c-Src/Abl kinase inhibitor featuring a substituted aniline (B41778) moiety attached to a quinazoline, which shares structural similarities with aminobenzothiazoles, has been developed. nih.gov This suggests that targeting such kinases could be a viable anti-inflammatory strategy for appropriately designed benzothiazole derivatives.
Advanced Research Applications of 5 Chloro 1,3 Benzothiazol 4 Amine in Non Biological Fields
Application in Materials Science and Polymer Chemistry
The unique properties of 5-Chloro-1,3-benzothiazol-4-amine make it a valuable building block in the synthesis of advanced polymers and coatings. Its aromatic and heterocyclic nature can impart desirable thermal and mechanical properties to polymeric structures.
Development of Enhanced Polymeric Materials
Research into the incorporation of benzothiazole (B30560) derivatives into polymer backbones has shown potential for creating materials with enhanced thermal stability and mechanical strength. While specific studies on the direct use of this compound in this area are limited, the broader class of benzothiazoles is recognized for its ability to contribute to the rigidity and stability of polymer chains. The presence of the chlorine atom and the reactive amine group on the this compound molecule offers specific sites for polymerization reactions, allowing for its integration as a monomer or a modifying agent in various polymer systems.
Role in Coating Formulations for Durability and Resistance
In the field of protective coatings, durability and resistance to environmental factors are paramount. The benzothiazole moiety is known to possess properties that can enhance the performance of coating formulations. The introduction of this compound into coating resins could potentially improve adhesion, and thermal and chemical resistance. The chlorine atom, in particular, may contribute to flame retardant properties, an area of significant interest in materials science.
Utilization in Environmental Monitoring Technologies
The development of sensitive and selective sensors for the detection of environmental pollutants is a critical area of research. The electrochemical and photophysical properties of compounds like this compound can be harnessed for such applications.
Design of Sensors for Pollutant Detection
The amine group in this compound can act as a recognition site for various analytes, including heavy metal ions and certain organic pollutants. mdpi.com When incorporated into a larger sensor molecule or polymer matrix, changes in its electronic or photophysical properties upon binding with a target pollutant can be used as a sensing signal. The benzothiazole core itself is fluorescent, and its emission properties can be modulated by the presence of analytes, forming the basis for fluorescent chemosensors. mdpi.com
Electrochemical Sensing Applications
The electroactive nature of the benzothiazole ring system allows for its use in the development of electrochemical sensors. By immobilizing this compound or polymers derived from it onto an electrode surface, it is possible to create a sensor that responds to the presence of specific pollutants through changes in current or potential. These sensors can offer advantages such as high sensitivity, rapid response times, and the potential for miniaturization.
Role in Dye Chemistry and Pigment Development (e.g., Azo Dyes)
Azo dyes represent the largest and most versatile class of synthetic colorants, widely used in the textile, printing, and paper industries. nih.gov The synthesis of these dyes typically involves the diazotization of a primary aromatic amine followed by coupling with a suitable coupling component. nih.govunb.ca
This compound, with its primary amine group, is a suitable candidate to act as a diazo component in the synthesis of novel azo dyes. The general process involves treating the amine with a source of nitrous acid (such as sodium nitrite (B80452) in an acidic medium) to form a diazonium salt. This salt is then reacted with a coupling agent, which is typically an electron-rich aromatic compound like a phenol (B47542) or an aniline (B41778) derivative, to form the azo dye. unb.ca
The resulting azo dyes incorporating the 5-chloro-1,3-benzothiazole moiety are expected to exhibit unique color properties and potentially enhanced fastness properties due to the heterocyclic system. The chlorine substituent can also influence the shade and chemical properties of the dye. Research in this area focuses on synthesizing new dye structures and evaluating their spectral properties and performance on various substrates. acu.edu.in
| Diazo Component | Coupling Component | Resulting Dye Class | Potential Properties |
| This compound | Naphthol derivatives | Azo Dye | Varied shades of red, orange, and brown with good fastness. unb.ca |
| This compound | Aniline derivatives | Azo Dye | Yellow to orange shades, potential for disperse dyes for synthetic fibers. ijirset.com |
| This compound | Pyrazolone derivatives | Azo Dye | Bright yellow to reddish-yellow colors, often with high color strength. acu.edu.in |
Analytical Reagent Development for Specific Compound Detection
The unique structural features of this compound, which include a fused aromatic system, a reactive amine group, and a chlorine substituent, make it a promising scaffold for the design of specialized analytical reagents. Researchers have investigated its utility in creating chemosensors and other analytical systems for the selective recognition of various analytes.
While direct applications of this compound as a standalone analytical reagent are not extensively documented in publicly available research, its structural isomer, 4-Amino-5-chloro-2,1,3-benzothiadiazole, has been noted for its role as a key intermediate in the synthesis of more complex molecules with significant applications, such as the pharmaceutical agent Tizanidine. google.comnih.govgoogle.com This highlights the synthetic accessibility and chemical reactivity of the aminobenzothiazole core structure.
Furthermore, the broader class of benzothiazole derivatives has been successfully employed in the development of chemosensors for various ions and molecules. For instance, research has demonstrated the synthesis of benzothiazole-based fluorescent sensors for the detection of metal ions like zinc (Zn²⁺), copper (Cu²⁺), and nickel (Ni²⁺), as well as for anions such as cyanide (CN⁻). mdpi.com These sensors often operate on principles of photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), where the interaction with the target analyte induces a measurable change in the fluorescence or color of the compound.
Although specific research detailing the direct use of this compound in such sensor systems is limited, the established success of its parent and derivative structures provides a strong impetus for its exploration in this area. The presence of the amino group offers a convenient site for functionalization, allowing for the attachment of specific recognition moieties (receptors) that can selectively bind to target analytes. The chloro- and thiazole- portions of the molecule can modulate the electronic properties of the resulting sensor, influencing its sensitivity and selectivity.
Future Research Directions and Translational Perspectives for 5 Chloro 1,3 Benzothiazol 4 Amine Research
Exploration of Novel Synthetic Pathways
Future synthetic research on 5-Chloro-1,3-benzothiazol-4-amine and its derivatives will likely prioritize efficiency, sustainability, and atom economy. While traditional methods for creating the benzothiazole (B30560) ring, such as the condensation of 2-aminobenzenethiols with various reagents, are well-established, new strategies can offer significant improvements. nih.govmdpi.com
Key areas for exploration include:
Green Chemistry Approaches: The development of environmentally benign synthetic routes is a major trend. airo.co.in This involves using water as a solvent, employing biodegradable catalysts like Acacia concinna pods, and utilizing energy-efficient methods such as microwave irradiation. rsc.orgorgchemres.orgpharmacyjournal.in Such methods aim to reduce hazardous waste, minimize energy consumption, and often result in higher yields and shorter reaction times. mdpi.comairo.co.in For instance, one-pot, solvent-free condensation of ortho-amino thiophenol with benzoic acid derivatives using molecular iodine represents a cost-effective and eco-friendly alternative to traditional acid-catalyzed methods. pharmacyjournal.in
Advanced Catalytic Systems: Research into novel catalysts could streamline the synthesis of complex benzothiazole derivatives. This includes transition-metal catalysis (e.g., Ruthenium or Palladium) for intramolecular oxidative coupling reactions and the use of heterogeneous catalysts like SnP₂O₇ or methanesulfonic acid on silica (B1680970) gel, which can be easily recovered and reused. nih.govmdpi.commdpi.com
Flow Chemistry and Automation: The use of continuous flow reactors can enhance control over reaction parameters (temperature, pressure, and mixing), leading to improved yields, purity, and scalability. pharmacyjournal.in Integrating these systems with automated platforms can accelerate the synthesis of a library of this compound analogs for high-throughput screening.
Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring
To fully understand the behavior of this compound, from its synthesis to its biological interactions, advanced analytical techniques are indispensable.
Real-time Reaction Monitoring: Spectroscopic methods such as Fourier-transform infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the real-time tracking of chemical reactions. numberanalytics.comfiveable.mespectroscopyonline.com This provides invaluable data on reaction kinetics, helps identify transient intermediates, and allows for the optimization of reaction conditions to maximize yield and minimize byproducts. numberanalytics.com Direct ionization techniques like Probe Electrospray Ionization (PESI) combined with mass spectrometry can also offer rapid, chromatograph-free monitoring of reaction progress. shimadzu.com
Fluorescence Spectroscopy: Given that benzothiazole derivatives often exhibit strong fluorescence, this property can be exploited. acs.org Future research could focus on developing derivatives of this compound that act as "turn-on" fluorescent probes. nih.gov These probes could be designed to light up in the presence of specific biomarkers (e.g., metal ions, reactive oxygen species) or upon binding to a biological target, enabling their use in diagnostics and for imaging cellular processes in real-time. nih.govcreative-proteomics.comwikipedia.org Techniques like Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Cross-Correlation Spectroscopy (FCCS) can provide detailed insights into drug-target engagement and interactions within live cells. danaher.compharma-industry-review.com
Mass Spectrometry Imaging (MSI): This powerful technique allows for the visualization of the spatial distribution of a drug and its metabolites within tissue sections without the need for labeling. nih.govscienceopen.comnih.gov In future preclinical studies, MSI could be used to map precisely where this compound and its metabolites accumulate in target organs versus non-target tissues, providing critical information on efficacy, target engagement, and potential toxicity. technologynetworks.comresearchgate.net This method offers a significant advantage over traditional techniques like whole-body autoradiography by being able to distinguish between the parent compound and its metabolites. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and discovery of new drugs based on the this compound scaffold. worldpharmaceuticals.net
Retrosynthesis Planning: AI-powered tools can analyze the structure of a complex target molecule and propose the most efficient synthetic pathways, a process known as retrosynthesis. chemcopilot.comresearchgate.net These algorithms, trained on vast databases of chemical reactions, can identify novel and more efficient routes for synthesizing derivatives of this compound, saving significant time and resources in the lab. nih.govmit.edunih.gov
Predictive Modeling: ML models can be trained on existing data to predict the biological activity, physicochemical properties (solubility, permeability), and potential toxicity of new, hypothetical derivatives. acs.org By screening virtual libraries of thousands of potential compounds, researchers can prioritize the synthesis of only the most promising candidates, dramatically accelerating the drug discovery pipeline. kubermatic.com
Generative AI for Novel Scaffolds: Generative AI models can design entirely new molecules with desired properties from the ground up. By providing the model with the this compound core and a set of desired biological endpoints (e.g., high affinity for a specific kinase, low toxicity), these systems can generate innovative structures for chemists to synthesize and test. worldpharmaceuticals.net
Diversification of Application Areas Beyond Current Scope
While the primary focus for benzothiazole derivatives has been in medicinal chemistry, their unique chemical properties suggest potential in other fields. pcbiochemres.comrsc.org Future research should explore these non-pharmaceutical applications.
Materials Science: The inherent fluorescence and conjugated π-system of the benzothiazole ring make it an attractive candidate for developing organic light-emitting diodes (OLEDs), fluorescent dyes, and other advanced materials. pcbiochemres.com Research could focus on synthesizing polymers incorporating the this compound moiety to create novel materials with tailored electronic and photophysical properties.
Environmental Chemosensors: Derivatives can be designed to act as highly selective and sensitive chemosensors for detecting environmental pollutants, such as heavy metal ions. acs.org The amine and thiazole (B1198619) nitrogen atoms can act as binding sites, and a detectable colorimetric or fluorescent change upon binding could form the basis of a rapid test for water or soil quality. acs.orgacs.org
Agrochemicals: The benzothiazole scaffold is present in some fungicides and herbicides. pcbiochemres.com Further derivatization and screening of this compound could lead to the discovery of new, more effective, and potentially safer agricultural chemicals.
Collaborative Research Opportunities and Interdisciplinary Studies
The complexity of modern scientific challenges necessitates a move away from siloed research toward integrated, collaborative efforts. Advancing research on this compound will require expertise from multiple disciplines. rroij.comsydney.edu.au
Academia-Industry Partnerships: Collaborations between academic labs, which often excel in fundamental research and discovery, and pharmaceutical companies, with their expertise in drug development and clinical trials, can accelerate the translation of promising compounds from the lab to the clinic. acs.org These partnerships can provide access to specialized resources, compound libraries, and real-world development insights.
Interdisciplinary Research Teams: A successful research program would involve a team of synthetic chemists, computational chemists, pharmacologists, biologists, and toxicologists. stonybrook.eduox.ac.uk Such an interdisciplinary approach ensures that all facets of the compound's profile—from its synthesis and molecular modeling to its biological activity and safety—are considered concurrently. acs.org
Open-Source Data and Collaborative Platforms: The establishment of collaborative platforms, such as shared databases of chemical structures and biological activity data, can foster broader scientific cooperation. bitesizebio.comwikipedia.org Initiatives like the MELLODDY project, which used federated learning to allow multiple pharmaceutical companies to train a shared ML model without revealing their proprietary data, provide a blueprint for future collaborative drug discovery. kubermatic.com Public-private partnerships, like the Louisiana AI Drug Development Infrastructure for ALS (LADDIA), demonstrate a scalable framework for applying AI to complex diseases through collaboration. news-medical.net
Q & A
Q. What are the standard synthetic routes for preparing 5-Chloro-1,3-benzothiazol-4-amine?
The compound is typically synthesized via reduction of nitro precursors. For example, 5-chloro-4-nitro-benzo[c][1,2,5]thiadiazole can be reduced using an iron-acetic acid mixture in methanol under reflux conditions. This method achieves high yields (~80%) and purity, confirmed by NMR and mass spectrometry . Alternative routes include cyclization of hydrazide derivatives with potassium thiocyanate and sulfuric acid, though this requires careful pH control to avoid side reactions .
Q. How can researchers confirm the structural identity of this compound?
Structural confirmation relies on a combination of spectroscopic and crystallographic methods:
- NMR Spectroscopy : Distinct signals for the aromatic protons (δ 7.2–8.1 ppm) and amine group (δ 5.3 ppm, broad) in DMSO-d6 .
- Mass Spectrometry : ESI-MS typically shows a molecular ion peak at m/z 185.6 [M+H]+ .
- X-ray Crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) confirms bond angles and lattice parameters, such as the Cl–C–N angle of 116.5° and C–S bond length of 1.68 Å .
Q. What solvents and reaction conditions are optimal for functionalizing this compound?
Substitution reactions at the chloro position require polar aprotic solvents (e.g., DMF or DMSO) and nucleophiles like amines or thiols. For example, coupling with imidazole derivatives proceeds at 80°C under argon, achieving >70% yield. Basic conditions (e.g., K2CO3) enhance nucleophilicity .
Advanced Research Questions
Q. How can conflicting spectroscopic data during derivative synthesis be resolved?
Discrepancies in NMR or mass spectra often arise from tautomerism or residual solvents. For example, tautomeric shifts in thiadiazole derivatives can lead to ambiguous proton assignments. Strategies include:
Q. What experimental designs are critical for optimizing the synthesis of this compound derivatives with antimicrobial activity?
Key considerations include:
- Structure-Activity Relationship (SAR) : Systematic substitution at the 4-amine and 5-chloro positions. For instance, introducing fluorobenzyl groups enhances lipophilicity and membrane penetration, improving MIC values against S. aureus (0.5–2 µg/mL) .
- In Vitro Assays : Broth microdilution (CLSI guidelines) with controls for solvent interference .
- Toxicity Screening : Parallel testing on mammalian cell lines (e.g., HEK293) to assess selectivity .
Q. How does coordination chemistry influence the reactivity of this compound in metal complexes?
The amine and thiazole nitrogen atoms act as bidentate ligands, forming stable complexes with transition metals (e.g., Cu(II), Zn(II)). For example:
- Cu(II) Complexes : Exhibit distorted square-planar geometry (confirmed by UV-Vis and EPR), enhancing catalytic activity in oxidation reactions .
- Zn(II) Complexes : Show luminescence properties (λem = 450 nm) useful in bioimaging .
- Stability Studies : pH-dependent dissociation constants (log K = 4.2–5.8) are determined via potentiometric titration .
Q. What methodologies address low yields in the synthesis of this compound-based pharmacophores?
Common pitfalls and solutions:
- Byproduct Formation : Use scavengers like molecular sieves to trap water in condensation reactions .
- Scale-Up Challenges : Switch from batch to flow chemistry for exothermic reactions (e.g., nitration steps) .
- Chromatographic Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
